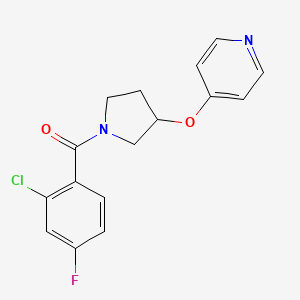
(2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a pyridine ring, which is a six-membered ring with two nitrogen atoms . The presence of fluorine and chlorine atoms indicates that this compound is halogenated .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyridine rings, possibly through cyclization reactions . The halogen atoms could be introduced through halogenation reactions .Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the sp3 hybridization of the carbon atoms . The presence of the halogen atoms could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the halogen atoms . For example, the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could increase its polarity .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone:
Pharmaceutical Development
This compound is a potential candidate for drug development due to its unique structural features. The presence of the pyrrolidine ring and the pyridine moiety can enhance its binding affinity to various biological targets, making it a promising scaffold for the design of new therapeutic agents. Researchers are exploring its potential in developing drugs for treating neurological disorders, cancer, and infectious diseases .
Neuroprotective Agents
The compound’s structure suggests it could act as a neuroprotective agent. The pyrrolidine ring is known for its role in enhancing cognitive functions and protecting neurons from oxidative stress. Studies are investigating its efficacy in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anticancer Research
Due to its ability to interact with cellular proteins and enzymes, this compound is being studied for its anticancer properties. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, making it effective in targeting cancer cells. Research is focused on its potential to inhibit tumor growth and induce apoptosis in cancerous cells .
Antimicrobial Agents
The compound’s unique structure allows it to disrupt microbial cell walls and inhibit the growth of bacteria and fungi. It is being evaluated for its potential as a broad-spectrum antimicrobial agent, which could be useful in treating resistant strains of bacteria and fungal infections .
Anti-inflammatory Applications
The presence of the pyridine and pyrrolidine rings in the compound suggests it could have anti-inflammatory properties. These rings can modulate the activity of enzymes involved in the inflammatory response, making the compound a candidate for developing new anti-inflammatory drugs .
Enzyme Inhibition Studies
Researchers are exploring the compound’s ability to inhibit specific enzymes that play a role in various diseases. Its structural features allow it to bind effectively to enzyme active sites, making it a valuable tool in studying enzyme inhibition and developing enzyme inhibitors for therapeutic use .
Chemical Biology Research
The compound is also being used in chemical biology to study the interactions between small molecules and biological macromolecules. Its unique structure makes it an excellent probe for investigating the mechanisms of action of various biological processes .
Material Science Applications
Beyond biological applications, this compound is being explored for its potential use in material science. Its stability and unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c17-15-9-11(18)1-2-14(15)16(21)20-8-5-13(10-20)22-12-3-6-19-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJHJUXGICMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

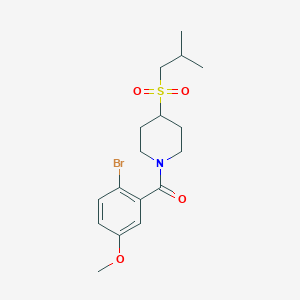
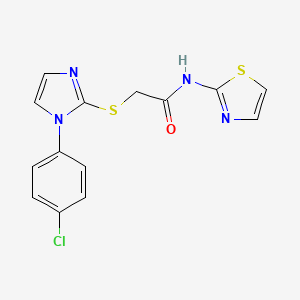
![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)
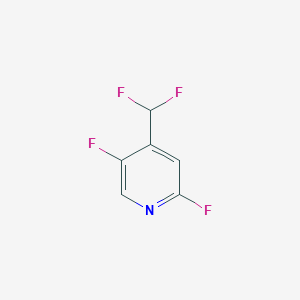
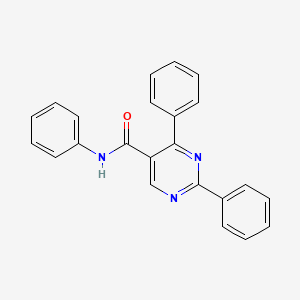
![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)
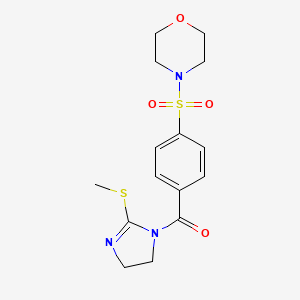
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)


![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2650279.png)
![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)
![2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2650283.png)
